2,3,4,5,6-Pentafluorobenzophenone
Overview
Description
2,3,4,5,6-Pentafluorobenzophenone is an organic compound with the molecular formula C13H5F5O. It is a derivative of benzophenone where five hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
2,3,4,5,6-Pentafluorobenzophenone is primarily used as an ultraviolet stabilizer (UVS) in the photo degradation of perfluoropolyether (PFPE) lubricants . Its primary target is the PFPE lubricant, which is used in hard disks and can degrade under exposure to UV light .
Mode of Action
The compound interacts with PFPE lubricants by absorbing the UV light that would otherwise lead to the degradation of the lubricant . This absorption of UV light by this compound prevents the formation of free radicals in the lubricant, which are a primary cause of photo degradation .
Biochemical Pathways
It is known that the compound acts to prevent the photo degradation of pfpe lubricants, which involves the formation of free radicals . By absorbing UV light, this compound interrupts this pathway and prevents the degradation of the lubricant .
Pharmacokinetics
It is known that the compound has a boiling point of 93 °c at 02 mm Hg and a melting point of 36-39 °C . These properties may affect its bioavailability in certain applications.
Result of Action
The primary result of the action of this compound is the prevention of photo degradation in PFPE lubricants . This results in the maintenance of the physical properties of the lubricant, thereby preventing potential failure of the head/disk interface in hard disks .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5,6-Pentafluorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of pentafluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorobenzophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Reduction: The carbonyl group in this compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol are used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzophenones with various functional groups.
Reduction: 2,3,4,5,6-Pentafluorobenzhydrol.
Oxidation: 2,3,4,5,6-Pentafluorobenzoic acid and other oxidized derivatives.
Scientific Research Applications
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorobenzophenone can be compared with other fluorinated benzophenones and related compounds:
2,3,4,5,6-Pentafluorobenzaldehyde: Similar in structure but contains an aldehyde group instead of a ketone group.
2,3,4,5,6-Pentafluorobenzyl Alcohol: Contains a hydroxyl group instead of a carbonyl group.
2,3,4,5,6-Pentafluorobenzylphosphonic Acid: Contains a phosphonic acid group.
The uniqueness of this compound lies in its combination of a highly fluorinated benzene ring with a carbonyl group, providing a balance of reactivity and stability that is valuable in various applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCPWBWOSASKLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165367 | |
Record name | 2,3,4,5,6-Pentafluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1536-23-8 | |
Record name | 2,3,4,5,6-Pentafluorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1536-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentafluorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001536238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,5,6-Pentafluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-pentafluorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,4,5,6-Pentafluorobenzophenone interact with biological systems like proteins and DNA?
A: Research indicates that this compound can interact with proteins and DNA through a process called hydrogen abstraction, forming radical pairs. [] This interaction, studied using laser flash photolysis, reveals that proteins and DNA can confine these radical pairs, influencing their behavior. [] Interestingly, the timescale of these interactions differs between proteins and DNA, suggesting varying confinement properties. []
Q2: Does the fluorine substitution in this compound influence its reactivity with metal complexes?
A: Yes, the presence of fluorine significantly affects the reactivity of this compound with certain metal complexes. Unlike its non-fluorinated counterpart, which undergoes ortho-C-H activation, this compound undergoes selective C-F activation when reacting with the osmium complex OsH6(PiPr3)2. [] This reaction leads to the formation of a specific osmium-fluoride complex, highlighting the role of fluorine substitution in directing the reaction pathway. []
Q3: Are there alternative reaction pathways observed for this compound with metal complexes, besides C-F activation?
A: While C-F activation is observed with OsH6(PiPr3)2, a different reaction pathway is observed with the cobalt complex CoCH3(PMe3)4. [] In this case, despite the strength of the C-F bond, this compound undergoes C-F activation with elimination of fluoromethane. [] This difference in reactivity emphasizes the influence of the metal center and its ligands on the reaction pathway with fluorinated substrates.
Q4: Can magnetic fields influence the behavior of radical pairs generated from this compound in biological systems?
A: Yes, external magnetic fields have been shown to influence the dynamics of radical pairs derived from this compound in the presence of proteins and DNA. [] The magnetic field affects the intersystem crossing rate within the confined radical pair, ultimately impacting its reactivity. [] This phenomenon highlights the sensitivity of radical pair behavior to magnetic fields, particularly within the unique environments provided by biomolecules like proteins and DNA. []
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